molecular formula C15H13ClN2O2S B1520805 4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid hydrochloride CAS No. 1240528-16-8

4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid hydrochloride

Cat. No.: B1520805
CAS No.: 1240528-16-8
M. Wt: 320.8 g/mol
InChI Key: BJIKLQRSSWHQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid hydrochloride is a useful research compound. Its molecular formula is C15H13ClN2O2S and its molecular weight is 320.8 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(1H-benzimidazol-2-ylmethylsulfanyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S.ClH/c18-15(19)10-5-7-11(8-6-10)20-9-14-16-12-3-1-2-4-13(12)17-14;/h1-8H,9H2,(H,16,17)(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIKLQRSSWHQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=CC=C(C=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid hydrochloride, with the molecular formula C15H13ClN2O2SC_{15}H_{13}ClN_{2}O_{2}S and a molecular weight of 320.8 g/mol, is a compound that has garnered attention for its potential biological activities. Its unique structure, featuring a benzoic acid moiety linked to a benzimidazole ring via a sulfanyl group, suggests various avenues for pharmacological exploration.

Antimicrobial Properties

Research indicates that compounds similar to 4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid exhibit significant antimicrobial activity. For instance, derivatives of benzimidazole are often tested against various bacterial strains and fungi, showcasing varying degrees of efficacy. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzimidazole derivatives. For example, compounds structurally related to 4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid have been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds can range significantly, with some exhibiting potent activity comparable to established chemotherapeutics.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF-715.6Induces apoptosis
Compound BHCT-11622.6Cell cycle arrest
4-Benzoic Acid DerivativeMCF-719.7Inhibits proliferation

The biological activity of 4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The benzimidazole moiety can interact with various enzymes involved in cell signaling and metabolism.
  • DNA Interaction : Similar compounds have been reported to intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to programmed cell death.

Study on Anticancer Activity

In a study published in a peer-reviewed journal, several derivatives of benzimidazole were synthesized and evaluated for their anticancer properties. The results indicated that certain modifications to the structure led to enhanced potency against specific cancer types. For instance, the introduction of electron-withdrawing groups increased the cytotoxicity against MCF-7 cells significantly.

Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of similar compounds against a panel of pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications in the sulfanyl group could enhance antibacterial activity by altering the compound's lipophilicity and membrane penetration ability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid hydrochloride
Reactant of Route 2
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4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.